N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide
Description
N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes cyclopentyl, cyclopropyl, and pyrrolidine rings
Properties
IUPAC Name |
N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-11-13(10-12-4-1-2-5-12)17-16(20)15-6-3-9-18(15)14-7-8-14/h12-15,19H,1-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPIPJGUAIODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CO)NC(=O)C2CCCN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with a suitable nucleophile to form the cyclopentyl intermediate.
Introduction of the hydroxypropan-2-yl group: The cyclopentyl intermediate is then reacted with an appropriate reagent to introduce the hydroxypropan-2-yl group.
Formation of the pyrrolidine ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide: shares structural similarities with other compounds that contain cyclopentyl, cyclopropyl, and pyrrolidine rings.
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
